4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

BenchChem offers high-quality 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXDOSZOJONZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrrole ring system is a privileged structure, appearing in numerous natural products and blockbuster drugs.[1][2] The strategic functionalization of this simple five-membered ring can dramatically influence its physicochemical properties and biological activity. The introduction of a halogen atom, particularly iodine, onto the pyrrole core at a specific position, as seen in 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide , creates a highly versatile synthetic intermediate.[3][4]

This technical guide provides an in-depth overview of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, a key building block for researchers and scientists in drug development. We will explore its synthesis, physicochemical properties, and, most critically, its application as a linchpin in the construction of complex molecular architectures through modern cross-coupling methodologies.

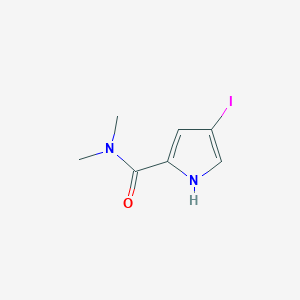

Molecular Structure

The structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is characterized by a pyrrole ring substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 4-position with an iodine atom.

Caption: Chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide: A Proposed Protocol

Causality Behind the Proposed Synthetic Strategy

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[5] Halogenation is a classic example of such a reaction. The directing effects of the substituents on the pyrrole ring are crucial for predicting the regioselectivity of the iodination. The N,N-dimethylcarboxamide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent 3- and 5-positions. However, the nitrogen atom of the pyrrole ring is a powerful electron-donating group, activating the ring, with the highest electron density typically at the 2- and 5-positions, followed by the 3- and 4-positions. In this case, with the 2-position blocked, the 5-position would be the most activated site for electrophilic substitution. However, iodination at the 4-position is desired. To achieve this, a careful choice of iodinating agent and reaction conditions is necessary to control the regioselectivity. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine that is commonly used for the iodination of electron-rich heterocycles.[6]

Proposed Experimental Protocol

Step 1: Synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide (Precursor)

The precursor can be synthesized from commercially available 1H-pyrrole-2-carboxylic acid. The carboxylic acid is first converted to its acid chloride, which then reacts with dimethylamine to form the desired amide.

Caption: Workflow for the synthesis of the precursor.

Step 2: Iodination of N,N-dimethyl-1H-pyrrole-2-carboxamide

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scitechnol.com [scitechnol.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide () for sale [vulcanchem.com]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Iodination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities (NCEs) is a foundational pillar for successful development. Small molecules, particularly heterocyclic compounds, form the backbone of many therapeutic agents. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is one such molecule, a halogenated pyrrole derivative that holds potential as a versatile building block in the synthesis of more complex pharmacologically active compounds. The presence of an iodine atom offers a reactive handle for cross-coupling reactions, while the pyrrole carboxamide scaffold is a common feature in bioactive molecules.

Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a critical step in assessing its "drug-likeness" and development potential. Properties such as solubility, lipophilicity, and ionization state (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, alongside detailed, field-proven protocols for their experimental determination.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the starting point for all further characterization.

-

Chemical Name: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

-

CAS Number: 1092352-92-5[1]

-

Molecular Formula: C₇H₉IN₂O[1]

-

Chemical Structure: (A visual representation of the molecule's 2D structure)

Known and Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, commercial suppliers provide some key information. This is supplemented with computationally predicted values, which are invaluable for initial assessment in drug discovery programs.[3][4][][6]

| Property | Value / Predicted Value | Significance in Drug Development | Source |

| Physical Form | Solid | Affects handling, formulation, and dissolution characteristics. | [1] |

| Melting Point (mp) | 181 - 182 °C | Indicates purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid.[7] | [1] |

| XLogP3-AA | 1.2 (Predicted for analog) | A measure of lipophilicity, which influences membrane permeability, solubility, and metabolism.[8] A value between 1 and 3 is often considered optimal. | [9] (Analog) |

| Hydrogen Bond Donors | 1 (the pyrrole N-H) | Influences solubility in polar solvents and binding to biological targets. | (Structural) |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Influences solubility and target binding. | (Structural) |

| pKa | (Not available) | The ionization constant is critical for predicting a compound's charge state at physiological pH, which affects solubility, permeability, and receptor interaction.[10] | - |

| Aqueous Solubility | (Not available) | A crucial parameter for oral absorption and formulation. Poor solubility is a major challenge in drug development.[11] | - |

Note: Predicted values, such as XLogP3-AA for the related analog 4-iodo-1H-pyrrole-2-carbaldehyde, serve as a useful proxy in the absence of direct experimental data for the target compound.[9]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, predicted properties must be confirmed through experimentation. The following section details standardized, reproducible protocols for determining the key physicochemical parameters of a new chemical entity like 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

General Workflow for Physicochemical Characterization

The characterization of an NCE follows a logical progression. The identity and purity must first be confirmed before investing resources in detailed property measurements.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

The melting point provides a quick, reliable indication of purity.[7] Impurities typically depress and broaden the melting range.[12]

Protocol: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.

-

Loading: Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.[13]

-

Initial Rapid Run: Place the capillary in the apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[7][12]

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Repeat the precise measurement at least twice. Consistent results should be obtained. For a pure compound, the range should be sharp (≤ 2 °C).

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability. It is often assessed using two different assays: kinetic and thermodynamic. The OECD Test Guideline No. 105 provides a standardized framework for this determination.[11][14][15][16][17]

Protocol: Shake-Flask Method for Thermodynamic Solubility (OECD 105) [14]

This method is considered the "gold standard" and measures the true equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The measured concentration represents the thermodynamic solubility, typically expressed in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key ADME property.[8] It is measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH). The shake-flask method is the classic approach.[18][19][20]

Protocol: Shake-Flask Method for LogD at pH 7.4 [18][20]

-

Solvent Preparation: Use 1-octanol and an aqueous buffer (pH 7.4). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[18][20] This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and pre-saturated buffer. The final DMSO concentration should be minimal (<1%).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol layer (C_oct) and the aqueous layer (C_aq) using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The LogD is calculated as: LogD = log10 (C_oct / C_aq)

Ionization Constant (pKa) Determination

The pKa value indicates the pH at which a compound is 50% ionized. This is vital for understanding its behavior in different physiological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly accurate and widely used method.[10][21][22][23]

Protocol: Potentiometric Titration [10][21]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[21]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).[22] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[21]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[21] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl if the compound is basic, or 0.1 M NaOH if it is acidic).[10][24]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point on the first derivative plot.[21][23]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Molecules. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide [1092352-92-5]. Retrieved from [Link]

- OECD Publishing. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility.

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

-

PubChem. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2007). 4-Iodo-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | 1092352-92-5 [sigmaaldrich.com]

- 2. 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 6. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sserc.org.uk [sserc.org.uk]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. 4-iodo-1H-pyrrole-2-carbaldehyde | C5H4INO | CID 4671953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. filab.fr [filab.fr]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. byjus.com [byjus.com]

- 14. oecd.org [oecd.org]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 1092352-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with various biological targets.[3][4] Within this important class of heterocycles, pyrrole carboxamides have emerged as particularly promising therapeutic agents, with applications ranging from anticancer to antimicrobial therapies.[3][5][6]

This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. This molecule is distinguished by three key structural features: the pyrrole core, a halogen substituent (iodo group) at the 4-position, and a dimethyl carboxamide group at the 2-position. The introduction of an iodine atom is of particular interest, as halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations like cross-coupling reactions.[7]

This document will delve into the known physicochemical properties, propose a logical synthetic pathway, and explore the potential biological activities of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide based on data from structurally related compounds. It aims to serve as a valuable resource for researchers interested in leveraging this scaffold for drug discovery and development.

Physicochemical Properties and Characterization

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. Below is a summary of the available data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

| Property | Value | Source |

| CAS Number | 1092352-92-5 | - |

| Molecular Formula | C₇H₉IN₂O | |

| Physical Form | Solid | |

| Melting Point | 181 - 182 °C | |

| Purity | 95% | |

| InChI Key | CUXDOSZOJONZAA-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrrole ring protons, the N-H proton, and the two methyl groups of the dimethylamide. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nature of the carboxamide group and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the five carbons of the pyrrole ring and the two carbons of the N,N-dimethyl carboxamide group. The carbon atom attached to the iodine will show a characteristic upfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be a key feature in identifying the molecular ion.

Below is a diagram of the chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Caption: Chemical structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Synthesis and Derivatization

A plausible synthetic route for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide can be conceptualized based on established methods for the synthesis of pyrrole derivatives. A likely starting material would be 1H-pyrrole-2-carboxylic acid or its corresponding ester.

Proposed Synthetic Protocol:

-

Iodination of the Pyrrole Ring: The first step would involve the selective iodination of the pyrrole ring at the 4-position. This can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF. The reaction is typically carried out at room temperature. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution to the alpha and beta positions.

-

Amide Formation: The resulting 4-iodo-1H-pyrrole-2-carboxylic acid can then be converted to the corresponding N,N-dimethyl carboxamide. This is a standard amidation reaction that can be performed by first activating the carboxylic acid with a coupling agent such as HATU or EDC/HOBt, followed by the addition of dimethylamine.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

The presence of the iodo group also opens up possibilities for further derivatization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications and Biological Activity (Inferred)

While specific biological data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is limited in the public domain, the extensive research on related pyrrole derivatives allows for informed speculation on its potential therapeutic applications.

Anticancer Activity:

The pyrrole scaffold is a common feature in many anticancer agents.[1][4] Pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][8] Given that many clinically approved kinase inhibitors incorporate a pyrrole core, it is plausible that 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide could exhibit similar activity.[2]

Antimicrobial Activity:

Iodinated organic compounds and pyrrole derivatives have independently been shown to possess antimicrobial properties.[9] A study on novel iodo-dihydro-pyrrole-2-one compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] This suggests that 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide could be a promising candidate for the development of new antimicrobial agents.

Other Potential Applications:

The versatility of the pyrrole nucleus means that this compound could have other biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[3][4]

The following table summarizes the biological activities of some structurally related pyrrole carboxamides:

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |

| Pyrrole-2-carboxamide derivatives | Anti-tuberculosis | MmpL3 inhibitors | [5] |

| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | Anticancer | - | [3] |

| 1H-pyrazole-3-carboxamide derivatives | Anticancer (AML) | FLT3 and CDK inhibitor | [10] |

| N-substituted 1H-indole-2-carboxamides | Anticancer | Topoisomerase, PI3Kα, EGFR | [6] |

Hypothetical Experimental Protocols and Assays

To explore the potential biological activities of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide, a systematic screening process can be employed.

In Vitro Cytotoxicity Assay (MTT Assay):

This assay is a common method to assess the anticancer potential of a compound.

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution):

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial dilutions of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram outlines a general screening workflow:

Caption: General experimental screening workflow.

Safety and Handling

Specific safety data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is not available. However, based on the GHS classification for the closely related compound N,N-dimethyl-1H-pyrrole-2-carboxamide, the following hazards should be considered as a precautionary measure[11]:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a fascinating molecule that sits at the intersection of several important structural motifs in medicinal chemistry. While direct biological data is sparse, the wealth of information on related pyrrole carboxamides suggests that it holds significant potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research efforts should focus on:

-

Definitive Synthesis and Characterization: A robust and scalable synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide needs to be established, along with full spectroscopic characterization to confirm its structure.

-

Comprehensive Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary activities and potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The iodo group provides a convenient handle for synthetic elaboration. A systematic SAR study, exploring a variety of substituents at the 4-position, could lead to the discovery of analogues with enhanced potency and selectivity.

References

-

ResearchGate. (n.d.). 4-Iodo-1H-pyrrole-2-carbaldehyde | Request PDF. Retrieved from [Link]

-

PubMed. (2023). Novel antimicrobial iodo-dihydro-pyrrole-2-one compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]

-

PubMed Central. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides | Request PDF. Retrieved from [Link]

-

PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Retrieved from [Link]

-

PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Retrieved from [Link]

-

PubMed. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

-

PubMed Central. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

-

PubMed. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

-

ResearchGate. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

-

PubMed. (2023). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

NIH. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]

-

PubMed. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Retrieved from [Link]

Sources

- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scitechnol.com [scitechnol.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates | MDPI [mdpi.com]

- 9. Novel antimicrobial iodo-dihydro-pyrrole-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

The Multifaceted Biological Activities of Substituted Pyrrole-2-Carboxamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrole-2-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural component in a vast array of natural products and synthetically derived molecules of profound pharmacological importance.[1] Its unique electronic properties and the ability to be extensively functionalized have made it a "privileged scaffold" in medicinal chemistry. Among the myriad of pyrrole derivatives, those bearing a carboxamide functional group at the 2-position have garnered significant attention from the scientific community. This is due to their demonstrated broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The pyrrole-2-carboxamide moiety often acts as a key pharmacophore, enabling crucial interactions with various biological targets.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the diverse biological activities of substituted pyrrole-2-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and an exploration of their underlying mechanisms of action. By synthesizing technical accuracy with field-proven insights, this guide will illuminate the causality behind experimental choices and provide a self-validating framework for the evaluation of this promising class of compounds.

A Spectrum of Biological Activities: From Anticancer to Antiviral

The versatility of the pyrrole-2-carboxamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. The nature and position of substituents on the pyrrole ring and the carboxamide nitrogen play a crucial role in determining the specific activity and potency of these compounds.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrrole-2-carboxamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

One of the primary mechanisms of action for some pyrrole-containing anticancer agents is the inhibition of tubulin polymerization.[4][5] By disrupting the dynamic instability of microtubules, these compounds induce a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase and subsequent apoptosis.[4] Another important target for this class of compounds is the family of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[3][6] By acting as competitive inhibitors of these kinases, pyrrole derivatives can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.[3]

Furthermore, some pyrrole-2-carboxamide derivatives have been shown to inhibit other critical cancer-related targets, including histone deacetylases (HDACs) and Bcl-2 proteins, leading to apoptosis and cell cycle arrest.[5][7]

Table 1: Anticancer Activity of Selected Substituted Pyrrole-2-Carboxamide Derivatives

| Compound Class | Target Cell Line | Activity Metric | Reported Value | Reference |

| Pyrrole-Indole Hybrid | T47D (Breast Cancer) | IC50 | 2.4 µM | [1] |

| Alkynylated Pyrrole | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1] |

| Pyrrolo[1,2-a]quinoxaline | Human Protein Kinase CK2 | IC50 | 0.05 µM | [1] |

| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 (Leukemia) | IC50 | 0.33 µM | [3] |

| N-substituted 1H-indole-2-carboxamides (Compound 14) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |

| N-substituted 1H-indole-2-carboxamides (Compound 4) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |

Antimicrobial Activity: A Broad Front Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole-2-carboxamides have demonstrated significant potential in this area, with activity against a wide range of bacterial, mycobacterial, and fungal pathogens.

Several studies have reported the synthesis and evaluation of pyrrole-2-carboxamide derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[3]

A particularly promising area of research is the development of these compounds as anti-tuberculosis (anti-TB) agents. A key target in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can significantly enhance anti-TB activity.[9] Some compounds have exhibited potent activity with MIC values less than 0.016 µg/mL and low cytotoxicity.[9]

Table 2: Antimicrobial Activity of Selected Substituted Pyrrole-2-Carboxamide Derivatives

| Compound Class | Target Organism | Activity Metric | Reported Value | Reference |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [3] |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Escherichia coli | MIC | 1.56 µg/mL | [3] |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [3] |

| Pyrrole-2-carboxamide with fluorophenyl moiety | M. tuberculosis H37Rv | MIC | < 0.016 µg/mL | [9] |

| ENBHEDPC pyrrole-carboxylate derivative | M. tuberculosis H37Rv | MIC | 0.7 µg/mL | [8] |

| Pyrrolamide derivative | Staphylococcus aureus | MIC | 0.008 µg/mL | [8] |

| Pyrrolamide derivative | Escherichia coli | MIC | 1 µg/mL | [8] |

The pyrrole-2-carboxamide scaffold has also been explored for its antifungal properties. Several derivatives have shown considerable activity against various fungal species, including important human pathogens.[1][10] For example, certain sulfonamide-containing pyrrole derivatives have exhibited remarkable antifungal activity against phytopathogenic fungi, with some compounds showing better efficacy than standard fungicides.[1][11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac featuring a pyrrole core.[12] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12]

Recent research has focused on designing novel pyrrole-2-carboxamide derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[5][12] Quantitative structure-activity relationship (QSAR) studies have been employed to guide the synthesis of compounds with enhanced potency and selectivity for COX-2.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound Class | Target Enzyme | Activity Metric | Reported Value | Reference |

| N-pyrrole carboxylic acid derivative (4h) | COX-2 | pIC50 | 7.11 | [12] |

| N-pyrrole carboxylic acid derivative (4m) | COX-2 | pIC50 | 6.62 | [12] |

| Pyrrolizine-5-carboxamide (9a) | COX-2 | Edema Inhibition (%) | 63.6% | [5] |

Antiviral Activity: Inhibiting Viral Replication

The pyrrole-2-carboxamide scaffold has also shown promise in the development of antiviral agents. For example, a class of trisubstituted thieno[3,2-b]pyrrole 5-carboxamides has demonstrated potent inhibitory activity against Chikungunya virus (CHIKV), a re-emerging alphavirus.[13] These compounds were found to inhibit viral RNA production and the expression of viral proteins.[13] More recently, pyridopyrrolopyrimidine-2-carboxamides have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[14]

Experimental Protocols: A Practical Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of substituted pyrrole-2-carboxamide derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line in a complete culture medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test pyrrole-2-carboxamide derivatives in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle controls (containing the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a specialized detergent reagent) to each well.[16][17]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[8][9]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test pyrrole-2-carboxamide derivative in a suitable solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile broth medium to all wells.

-

Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from each well to the next, from column 1 to column 10, mixing thoroughly at each step. Discard 100 µL from column 10.[9]

-

Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[9]

-

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[2]

-

-

Inoculation:

-

Inoculate each well (from column 1 to 11) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[9]

-

-

MIC Determination:

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: COX Inhibition Assay

The COX inhibitor screening assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: This assay typically measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme then reduces PGH2 to PGF2α. The amount of PGF2α produced is quantified, often using an ELISA-based method.[11] Alternatively, a fluorometric assay can be used where a probe is oxidized during the peroxidase reaction to produce a fluorescent signal.[1]

Step-by-Step Protocol (Fluorometric):

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well black plate, set up wells for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor), and test compounds at various concentrations.

-

Add the reaction mix containing the assay buffer, COX probe, and cofactor to all wells.[1]

-

Add the test compound, control inhibitor, or solvent to the appropriate wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[1]

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value for the test compound.

-

Mechanisms of Action and Signaling Pathways: A Deeper Dive

Understanding the molecular mechanisms by which substituted pyrrole-2-carboxamides exert their biological effects is crucial for rational drug design and optimization.

Anticancer Mechanisms

As previously mentioned, the anticancer activity of these compounds often involves the disruption of microtubule dynamics and the inhibition of key signaling pathways. The EGFR and VEGFR signaling pathways are critical for cancer cell growth, proliferation, and angiogenesis. Pyrrole derivatives that inhibit these receptor tyrosine kinases can effectively block these processes.

Simplified EGFR/VEGFR Signaling Pathway and Inhibition

Caption: Inhibition of EGFR and VEGFR signaling by pyrrole-2-carboxamide derivatives, blocking downstream pathways like MAPK/ERK and PI3K/AKT/mTOR, ultimately affecting gene transcription related to cell proliferation and survival.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of many pyrrole-2-carboxamides are mediated through the inhibition of COX enzymes, which are central to the inflammatory response.

Prostaglandin Synthesis Pathway and COX Inhibition

Caption: The role of COX-1 and COX-2 in converting arachidonic acid to prostaglandins, which mediate inflammation. Pyrrole-2-carboxamide derivatives can act as inhibitors of these enzymes.

Conclusion and Future Directions

Substituted pyrrole-2-carboxamide derivatives represent a highly versatile and promising class of compounds with a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and continues to be an active area of research. The ability to readily modify the substituents on the pyrrole ring and the carboxamide moiety allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research in this field will likely focus on several key areas:

-

Rational Drug Design: The use of computational modeling, such as QSAR and molecular docking, will continue to play a crucial role in the design of next-generation pyrrole-2-carboxamide derivatives with improved target specificity and reduced off-target effects.

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their clinical development.

-

Combination Therapies: Investigating the synergistic effects of pyrrole-2-carboxamide derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be critical for their successful translation from the laboratory to the clinic.

References

-

Al-Ostath, A. et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances, 12(42), 27329-27343. [Link]

-

Chen, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10594-10614. [Link]

-

Choudhary, A. et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 46831-46851. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Mane, Y. D. et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(4), 2627-2634. [Link]

-

Iacob, A. A. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16422. [Link]

-

Gawad, J. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

El-Sayed, N. F. et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2008-2022. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

Boichuk, S. et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. [Link]

-

Mateev, E. et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Hryshchenko, A. et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainica Bioorganica Acta, 20(1), 3-11. [Link]

-

Mateev, E. et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Ghibate, C. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5133. [Link]

-

Iacob, A. A. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16422. [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

-

Dhama, K. et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]

-

Dhama, K. et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]

-

Kumar, A. et al. (2015). Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses. Journal of Medicinal Chemistry, 58(22), 8849-8857. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. clyte.tech [clyte.tech]

- 13. Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. broadpharm.com [broadpharm.com]

Spectroscopic data (NMR, IR, MS) of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

Introduction

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a halogenated heterocyclic compound belonging to the pyrrole carboxamide class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their presence in various bioactive natural products and their potential as scaffolds for designing novel therapeutic agents.[1] The introduction of an iodine atom at the 4-position of the pyrrole ring provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of synthesized compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to present a detailed, predictive analysis. The methodologies and interpretations described herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar heterocyclic compounds.

Molecular Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including atom connectivity and the nature of its functional groups.

Caption: Molecular structure of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not extensively documented, a plausible and efficient route involves the direct iodination of the readily available precursor, N,N-dimethyl-1H-pyrrole-2-carboxamide. This approach is common for the halogenation of electron-rich pyrrole rings.

Caption: Proposed synthetic workflow for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide.

Causality in Experimental Choice: The choice of an iodinating agent like N-iodosuccinimide (NIS) or iodine (I₂) is dictated by the high electron density of the pyrrole ring, which makes it susceptible to electrophilic substitution. The reaction is typically regioselective, with substitution occurring preferentially at the C4 and C5 positions in 2-substituted pyrroles. The use of a suitable solvent like DMF can help to solubilize the reagents and control the reaction temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the N,N-dimethyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the deshielding effect of the iodine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.8 | br s | 1H | NH | The N-H proton of a pyrrole is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. |

| ~7.05 | d | 1H | H-5 | This proton is a doublet due to coupling with H-3 (⁴J ≈ 1.5-2.0 Hz). It is downfield due to its proximity to the electronegative nitrogen. |

| ~6.85 | d | 1H | H-3 | This proton is a doublet due to coupling with H-5. The iodine at C-4 will have a significant deshielding effect on this adjacent proton. |

| ~2.95 | s | 6H | N(CH ₃)₂ | The two methyl groups are equivalent and appear as a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C-4).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.0 | C =O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~128.5 | C -2 | This carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield. |

| ~124.0 | C -5 | This α-carbon to the nitrogen is deshielded. |

| ~115.0 | C -3 | This β-carbon is influenced by both the adjacent C-2 and the iodinated C-4. |

| ~75.0 | C -4 | The carbon bearing the iodine atom is shifted significantly upfield due to the heavy atom shielding effect.[2] |

| ~38.0 | N(C H₃)₂ | The methyl carbons of the dimethylamino group appear in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes polar compounds and allows for the clear observation of exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H | Stretching |

| 3150 - 3050 | Medium | Aromatic C-H | Stretching |

| 2980 - 2850 | Medium | Aliphatic C-H | Stretching (from N-CH₃) |

| 1650 - 1630 | Strong, Sharp | C=O | Amide I band, Stretching[3] |

| 1580 - 1500 | Medium | C=C | Ring Stretching |

| 1450 - 1400 | Medium | C-N | Amide Stretching |

Interpretation: The IR spectrum will be dominated by a strong, broad absorption for the N-H stretch, characteristic of pyrroles.[4] A very strong and sharp peak around 1640 cm⁻¹ will be indicative of the amide carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization, ESI+)

-

Molecular Formula: C₇H₉IN₂O

-

Exact Mass: 263.9760

-

Molecular Weight: 264.06 g/mol

| m/z | Predicted Ion | Rationale |

| 265.0 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in ESI-MS. |

| 220.0 | [M+H - N(CH₃)₂]⁺ | Loss of the dimethylamine neutral fragment. |

| 138.0 | [M+H - I]⁺ | Cleavage of the C-I bond, losing a neutral iodine radical. This is a common fragmentation for iodo-compounds.[5][6] |

| 127.0 | [I]⁺ | The presence of an ion at m/z 127 is highly characteristic of an iodine-containing compound.[5] |

| 94.0 | [C₅H₄NO]⁺ | Resulting from the cleavage of the amide side chain and loss of iodine. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide in ESI-MS.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass analysis.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For high-resolution instruments, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide. The predicted NMR, IR, and MS data, grounded in established chemical principles and analysis of analogous structures, offer a robust baseline for researchers to confirm the synthesis and purity of this compound. The provided experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data, ensuring the integrity and validity of experimental results in a drug discovery and development setting.

References

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 2012. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2022. [Link]

-

N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. [Link]

-

The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 2014. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

-

mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Pyrrole. NIST WebBook. [Link]

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Pyrrole [webbook.nist.gov]

- 5. whitman.edu [whitman.edu]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of Iodinated Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodinated Pyrroles in Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5] The introduction of iodine atoms onto the pyrrole ring, a process known as iodination, can profoundly influence the compound's physicochemical and biological properties. This strategic modification is a key tool in medicinal chemistry for several reasons:

-

Modulation of Lipophilicity: The incorporation of iodine, a large and lipophilic halogen, can significantly increase the overall lipophilicity of the pyrrole scaffold. This can enhance membrane permeability and influence drug absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enhancement of Binding Affinity: The iodine atom can participate in various non-covalent interactions, most notably halogen bonding, which can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.[6][7][8]

-

Introduction of a Bioisostere: In certain contexts, an iodine atom can act as a bioisostere for other functional groups, allowing for the fine-tuning of molecular properties while maintaining or improving biological activity.

-

Radiolabeling for Imaging: Radioisotopes of iodine can be incorporated into pyrrole-based molecules for use as radiotracers in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[9]

Understanding the precise three-dimensional arrangement of atoms within these iodinated pyrrole compounds is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structures at the atomic level, providing invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[10][11] This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of iodinated pyrrole compounds, tailored for researchers and professionals in the field of drug development.

Part 1: Synthesis and Crystallization of Iodinated Pyrroles

The journey to understanding the crystal structure of an iodinated pyrrole begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Strategies for Iodination of Pyrroles

Various methods exist for the iodination of pyrroles, with the choice of reagent and reaction conditions depending on the desired regioselectivity and the nature of the substituents already present on the pyrrole ring.

-

Direct Iodination with Molecular Iodine: A straightforward approach involves the reaction of the pyrrole with molecular iodine (I₂), often in the presence of a base to neutralize the hydrogen iodide (HI) byproduct. This method can sometimes lead to a mixture of mono-, di-, and poly-iodinated products.

-

Iodination with Iodine Monochloride (ICl): Iodine monochloride is a more reactive iodinating agent than molecular iodine and can be used for the efficient iodination of a range of pyrrole derivatives.[12] The use of a solid support like Celite can facilitate the reaction.[12]

-

Electrophilic Iodination using N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used for the iodination of electron-rich aromatic compounds like pyrroles.

-

Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14] By using appropriately halogenated starting materials, iodinated pyrroles can be synthesized directly. The Hantzsch pyrrole synthesis is another valuable method well-suited for solid-phase synthesis of diverse pyrrole libraries.[15]

The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The quality of the diffraction data is directly dependent on the quality of the crystal.[16] Here are some key considerations and techniques:

-

Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[17] If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth.

-

Slow Crystallization Techniques: The key to growing large, well-ordered crystals is to allow them to form slowly.[16][17] Common methods include:

-